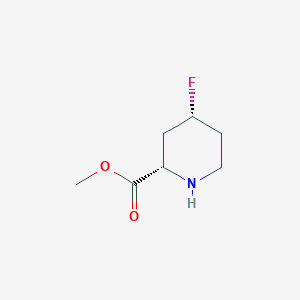
methyl (2S,4R)-4-fluoropiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of a fluorine atom in the piperidine ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-4-fluoropiperidine-2-carboxylate typically involves the use of chiral starting materials to ensure the desired stereochemistry One common method includes the reaction of a chiral piperidine derivative with a fluorinating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which methyl (2S,4R)-4-fluoropiperidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
- Methyl (2S,4R)-4-methylpiperidine-2-carboxylate
Uniqueness
Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate is unique due to the presence of the fluorine atom, which significantly alters its chemical properties compared to similar compounds. This fluorine atom can enhance the compound’s reactivity and binding affinity, making it particularly valuable in various applications.
Propiedades
Fórmula molecular |
C7H12FNO2 |
|---|---|
Peso molecular |
161.17 g/mol |
Nombre IUPAC |
methyl (2S,4R)-4-fluoropiperidine-2-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
BOWAXZMKMBPYMB-RITPCOANSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@@H](CCN1)F |
SMILES canónico |
COC(=O)C1CC(CCN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)
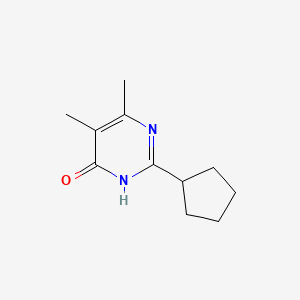
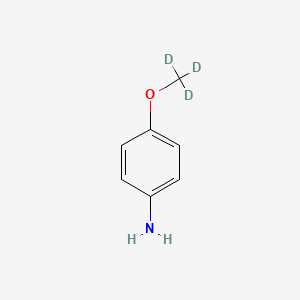
![Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)

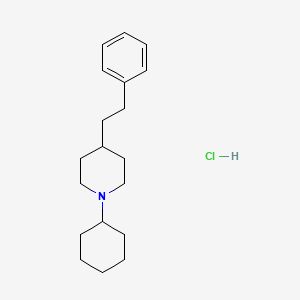
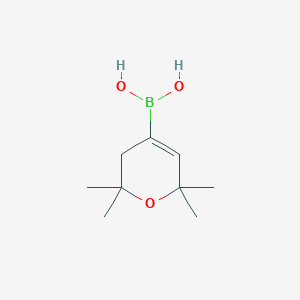
![{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13449431.png)
